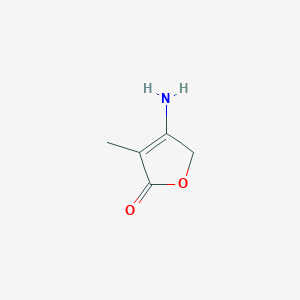
Benzoic acid, 4-(acetylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetylthio)-, can be achieved through several methods. One common approach involves the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride. The reaction is carried out by slowly heating the mixture to 35-45°C and adding potassium permanganate in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction mixture is kept at 40-45°C for 1.5 hours, followed by cooling, centrifugation, and drying to obtain the crude product .
Industrial Production Methods
Industrial production of benzoic acid, 4-(acetylthio)-, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(acetylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Applications De Recherche Scientifique
Benzoic acid, 4-(acetylthio)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(acetylthio)-, involves its interaction with cellular components. The acetylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(acetylthio)-, can be compared with other benzoic acid derivatives, such as:
Benzoic acid: The parent compound, which lacks the acetylthio group.
4-Methylbenzoic acid: Contains a methyl group instead of an acetylthio group.
4-Nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties.
The presence of the acetylthio group in benzoic acid, 4-(acetylthio)-, imparts unique chemical reactivity and potential biological activities that distinguish it from other benzoic acid derivatives.
Propriétés
Numéro CAS |
24197-62-4 |
|---|---|
Formule moléculaire |
C9H8O3S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
4-acetylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8O3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) |
Clé InChI |
ZUDCIPNZEZLOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


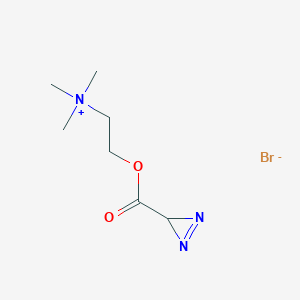
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
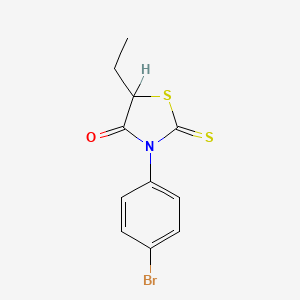


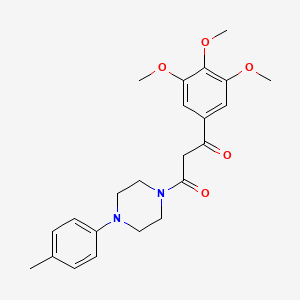


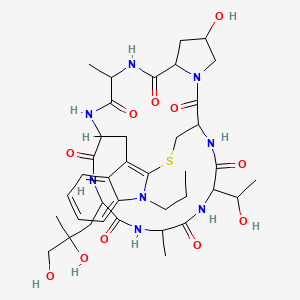
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
